molecular formula C10H9NO4 B12896507 N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide CAS No. 189312-65-0

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide

Cat. No.: B12896507
CAS No.: 189312-65-0
M. Wt: 207.18 g/mol
InChI Key: KZZBILHVQQNRIJ-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a core benzofuranone structure substituted with a hydroxy group at the 5-position and an acetamide moiety at the 3-position. While specific biological data for this exact molecule may be limited, structural analogs, particularly 5-acetamidoaurones which share the acetamido-benzofuran scaffold, have demonstrated potent and broad-spectrum antimicrobial activity in recent studies . These related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.78 µM against a range of Gram-positive and Gram-negative bacteria, including challenging bioweapon BSL3 strains, as well as antifungal properties . The presence of both acetamido and hydroxy functional groups on the benzofuran core is a key pharmacophore believed to contribute to enhanced biological activity and improved therapeutic index by modulating electronic properties and target binding . This makes this compound a valuable chemical intermediate for constructing more complex aurone and flavonoid-based libraries. Its primary research applications include serving as a building block in organic synthesis, a candidate for structure-activity relationship (SAR) studies in antibiotic discovery programs, and a lead compound for the development of novel anti-infective agents targeting multidrug-resistant pathogens. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

189312-65-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

N-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C10H9NO4/c1-5(12)11-9-7-4-6(13)2-3-8(7)15-10(9)14/h2-4,9,13H,1H3,(H,11,12)

InChI Key

KZZBILHVQQNRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)O)OC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide typically follows a multi-step approach:

  • Step 1: Construction of the 2-oxo-2,3-dihydro-1-benzofuran core
    This is often achieved by cyclization of appropriately substituted phenolic precursors or benzofuran-3-ones. The 5-hydroxy substituent can be introduced either by starting from a 5-hydroxy-substituted benzofuranone or by selective hydroxylation after ring formation.

  • Step 2: Introduction of the acetamide group at the 3-position
    The acetamide moiety is generally installed via acylation of the 3-position, often through reaction of the benzofuran-3-ol or benzofuran-3-one intermediate with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

  • Step 3: Purification and characterization
    The crude product is purified by recrystallization or chromatographic techniques, followed by drying under vacuum or mild heating to obtain the pure compound.

Detailed Preparation Method from Literature

A representative preparation method is described in the synthesis of related benzofuran acetamides, which can be adapted for the 5-hydroxy derivative:

  • Starting materials: 5-hydroxybenzofuran-3-one or 5-hydroxy-2-oxo-2,3-dihydro-1-benzofuran derivatives.

  • Reaction conditions:

    • Dissolve the 5-hydroxybenzofuran-3-one in an aprotic solvent such as acetonitrile.
    • Add triethylamine (1.5 equivalents) as a base to neutralize the acid formed during acylation.
    • Slowly add acetic anhydride or acetyl chloride dropwise under stirring at room temperature or slightly elevated temperature (e.g., 40°C).
    • Stir the reaction mixture for several hours (typically 4–12 hours) under an inert atmosphere (nitrogen or argon) to prevent oxidation of the hydroxy group.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Work-up:

    • Quench the reaction with water or dilute acid to remove excess reagents.
    • Extract the product into an organic solvent such as chloroform or ethyl acetate.
    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification:

    • Recrystallize the crude product from suitable solvents (e.g., chloroform/hexane mixture) or purify by column chromatography using silica gel and an appropriate eluent system.
    • Dry the purified compound under high vacuum at 40°C overnight.
  • Yield and characterization:

    • Yields reported for similar benzofuran acetamides are typically high, around 85–95%.
    • Characterization includes melting point determination, ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Data Table

A study focusing on benzofuran acetamides with hydroxy substitutions reported the following data for similar compounds, which can be extrapolated to this compound:

Parameter Value / Condition Notes
Starting material 5-Hydroxybenzofuran-3-one Commercially available or synthesized
Solvent Acetonitrile Dry, aprotic
Base Triethylamine (1.5 eq.) Neutralizes acid byproducts
Acylating agent Acetic anhydride or acetyl chloride Introduces acetamide group
Temperature Room temperature to 40°C Mild conditions to preserve hydroxy
Reaction time 4–12 hours Monitored by TLC
Purification method Recrystallization or silica gel chromatography Ensures high purity
Yield 85–95% High efficiency reported
Product form Yellow to off-white solid Consistent with literature
Characterization techniques ^1H NMR, ^13C NMR, IR, MS Confirms structure and purity

Notes on Variations and Optimization

  • Hydroxy group protection:
    In some syntheses, the 5-hydroxy group is temporarily protected (e.g., as a silyl ether) to prevent side reactions during acylation, then deprotected after acetamide formation.

  • Alternative acylation methods:
    Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) with acetic acid can be employed to form the acetamide under milder conditions.

  • Solvent choice:
    While acetonitrile is common, other solvents like dichloromethane or tetrahydrofuran may be used depending on solubility and reaction kinetics.

  • Inert atmosphere: Performing the reaction under nitrogen or argon prevents oxidation of the hydroxy group and improves yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Applications Reference
This compound Dihydrobenzofuran 5-OH, 2-oxo, 3-acetamide Not specified N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide Anti-inflammatory, enzyme inhibition
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-Cl, phenylacetamide Neuroactive agents
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Naphthyl-ethyl 7-OCH₃, ethyl linker Not specified (patented intermediate)

Biological Activity

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide, with the CAS number 189312-65-0, is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H9NO4, with a molecular weight of 207.18 g/mol. The structure features a benzofuran core with a hydroxy group and an acetamide moiety, which may contribute to its unique biological properties.

PropertyValue
CAS No.189312-65-0
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
IUPAC NameN-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide
InChI KeyKZZBILHVQQNRIJ-UHFFFAOYSA-N

The biological activity of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide is attributed to its interaction with various molecular targets. The hydroxy and acetamide groups are believed to facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to various biological effects depending on the target pathway.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

A comparative analysis of MIC (Minimum Inhibitory Concentration) values for related compounds shows promising results:

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against C. albicans
N-(5-Hydroxybenzofuran)0.01950.0048
N-(5-Methoxybenzofuran)0.00480.0098

These findings suggest that structural modifications in benzofuran derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has also been studied for its potential anticancer effects. Preliminary in vitro studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

A study focusing on structure–activity relationships (SAR) demonstrated that introducing specific functional groups could significantly enhance anticancer potency:

ModificationEffect on Anticancer Activity
Hydroxy group at position 5Increased apoptosis
Acetamide moietyEnhanced receptor binding

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial activity of benzofuran derivatives, including N-(5-Hydroxybenzofuran). It reported effective inhibition against multiple bacterial strains with varying MIC values .
  • Anticancer Potential : Research from PubMed Central revealed that certain benzofuran derivatives showed promising results in inhibiting proliferation in breast cancer cell lines, suggesting that modifications like those found in N-(5-Hydroxybenzofuran) could lead to new therapeutic agents .

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